Ethyl 6-oxoheptanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-12-9(11)7-5-4-6-8(2)10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHHAOKXQRZRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337148 | |
| Record name | Ethyl 6-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30956-41-3 | |
| Record name | Ethyl 6-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 6 Oxoheptanoate
Esterification Approaches
Esterification represents a direct and fundamental approach to the synthesis of ethyl 6-oxoheptanoate (B11819090), primarily involving the reaction of 6-oxoheptanoic acid with ethanol (B145695).
Conventional Esterification Techniques
The most common conventional method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol. organic-chemistry.orgacs.org In the case of ethyl 6-oxoheptanoate, 6-oxoheptanoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rsc.orgnih.gov
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. acs.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. organic-chemistry.org A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. This intermediate then eliminates a molecule of water, a good leaving group, to form a protonated ester. Finally, deprotonation yields the final ester product and regenerates the acid catalyst. acs.org To favor the formation of the ester, the reaction equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing the water as it is formed. organic-chemistry.org
An alternative approach involves the conversion of 6-oxoheptanoic acid to its more reactive acyl chloride derivative, which can then react readily with ethanol. For instance, ethyl 6-chloro-6-oxohexanoate, a related acyl chloride, is synthesized from monoethyl adipate, demonstrating a similar principle of activating the carboxylic acid group before esterification. researchgate.net
Chemoenzymatic Synthetic Routes for Related Ketoesters
Chemoenzymatic synthesis combines chemical and enzymatic reactions to create efficient and selective synthetic pathways. While specific enzymatic esterification of 6-oxoheptanoic acid is not widely documented, the principles are well-established for related ketoesters. These routes are particularly valued for their ability to produce enantiomerically pure compounds under mild conditions. nih.govthieme-connect.de
Enzymes, particularly lipases, are often used to catalyze esterification or transesterification reactions with high selectivity. This approach is instrumental in the synthesis of complex molecules like statin intermediates, where enantiopure (R)-3-hydroxy-5-oxohexanoic acid esters are key building blocks. thieme-connect.denih.gov In these syntheses, the key step is often the selective enzymatic reduction of a keto group, followed by chemical reactions to complete the molecule. For example, a δ-ketal β-keto ester can be selectively reduced to obtain derivatives with high optical purity. thieme-connect.de
These chemoenzymatic strategies highlight the potential of biocatalysis for industrial-scale synthesis of valuable ketoesters, demonstrating compatibility between enzymatic chemistry and traditional organic synthesis. thieme-connect.de
Carbon-Carbon Bond Formation Strategies
These methods build the carbon skeleton of the target molecule through the formation of new carbon-carbon bonds, offering versatile pathways from different starting materials.
Alkylation Reactions involving Ketoester Precursors
The acetoacetic ester synthesis is a classic method for preparing methyl ketones and can be adapted to synthesize δ-ketoesters like this compound. This strategy utilizes the acidity of the α-hydrogen of a β-ketoester, such as ethyl acetoacetate (B1235776).
The synthesis begins with the deprotonation of ethyl acetoacetate using a base like sodium ethoxide to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and is alkylated via an Sₙ2 reaction with a suitable alkyl halide. To synthesize this compound, the enolate of ethyl acetoacetate would be reacted with an ethyl 4-halobutanoate, for example, ethyl 4-bromobutanoate. The resulting dialkylated intermediate is then subjected to hydrolysis and decarboxylation under acidic conditions to yield the target δ-ketoester.
A related strategy involves the alkylation of the dianion of a β-ketoester, which allows for regioselective alkylation at the γ-carbon. This method provides a powerful way to synthesize various substituted β-ketoesters.
| Precursor 1 | Precursor 2 | Base/Conditions | Intermediate Product | Final Product | Reference(s) |
| Ethyl acetoacetate | Ethyl 4-bromobutanoate | Sodium ethoxide | Di-ester adduct | This compound | , |
| Ethyl acetoacetate dianion | α-Chloroethers | n-BuLi, THF | δ-Alkoxy-β-keto-ester | Functionalized ketoester |
Radical Cyclization Pathways
Radical cyclization reactions provide a powerful method for constructing cyclic molecules, particularly five- and six-membered rings. While not a direct route to the linear this compound, these pathways are highly relevant as they often start from unsaturated ketoester precursors that are structurally analogous. The synthesis of complex molecules often employs radical cyclization of a β-ketoester derivative as a key step.
For example, photoredox-catalyzed radical cyclization of alkene-substituted β-ketoesters is a modern strategy for synthesizing polyfunctionalized cyclopentanones. nih.gov In a typical reaction, a radical is generated at the α-position of the β-ketoester, which then adds intramolecularly to a tethered alkene. This process is often initiated by a photocatalyst under mild conditions, such as blue LED light. The choice of catalyst and additives is crucial for controlling the reaction's efficiency and stereoselectivity. nih.gov
While these methods yield cyclic products, they underscore the reactivity of radical intermediates derived from ketoesters, which is a fundamental concept in modern organic synthesis.
| Reaction Type | Precursor Type | Catalyst/Conditions | Product Type | Reference(s) |
| Photoredox Radical Cyclization | Alkene-substituted β-ketoester | 4CzTPN, Thiophenol, Blue LED | Polyfunctionalized cyclopentanone | , nih.gov |
| Intramolecular Radical Addition | α-Bromo-β-keto ester with alkene | Photoredox catalyst, 2,6-lutidine | Bicyclic cyclopropane | thieme-connect.de |
| Stereoselective Radical Cyclization | Unsaturated ester derived from a β-keto ester | n-Bu₃SnH, AIBN | Substituted tetrahydropyran |
Retro-Claisen Type Cleavage of Diketones
The retro-Claisen reaction involves the carbon-carbon bond cleavage of a β-dicarbonyl compound. This strategy can be employed to synthesize esters from cyclic diketone precursors. For instance, the ozonolysis of 1-methylcyclohexene produces 6-oxoheptanal, which can be subsequently oxidized and esterified to give this compound.
A more direct route involves the oxidative cleavage of a cyclic precursor. The ozonolysis of cyclohexene (B86901) in a solution of dichloromethane (B109758) and methanol (B129727) leads to the formation of methyl 6-oxohexanoate (B1234620), a closely related compound. This method illustrates the cleavage of a cyclic alkene to yield a linear, terminally differentiated product.
Another relevant example is the acid-catalyzed ring opening of substituted cyclohexane-1,3-diones in ethanol. Refluxing 2,2,5,5-tetramethylcyclohexane-1,3-dione in a dilute sulfuric acid-ethanol mixture results in the formation of ethyl 3,3,6-trimethyl-5-oxoheptanoate. This transformation proceeds via a retro-Claisen type cleavage of the diketone, demonstrating a viable pathway from a cyclic precursor to a linear ketoester. This type of reaction is a useful synthetic tool for converting cyclic diketones into δ-oxo acid esters.
Grignard Reaction-Based Syntheses for Related Ketoesters
The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a direct route to various ketoesters, which are structurally related to this compound. arabjchem.org The general principle involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophilic carbonyl compound. arabjchem.org
One common strategy is the addition of Grignard reagents to diethyl oxalate (B1200264). tandfonline.com This method can be challenging as the target α-ketoester product can react further with the Grignard reagent, leading to the formation of tertiary alcohol byproducts. tandfonline.comacs.org To mitigate this, reactions are often conducted at low temperatures, such as -78°C. tandfonline.com The choice of solvent and the stoichiometry of the reactants are also critical; using excess diethyl oxalate in THF has been shown to improve yields of α-ketoesters to a range of 40% to 76%. tandfonline.com
Another effective approach involves the use of N-acylpyrazoles as substrates. researchgate.netclockss.org In this method, an N-acylpyrazole is treated with a Grignard reagent, affording the desired ketoester in good yields. clockss.org This technique has been successfully applied to the synthesis of various α-keto esters using both aliphatic and aromatic Grignard reagents. clockss.org The reaction's efficiency can be influenced by the halide in the Grignard reagent; for instance, butylmagnesium bromide has been observed to give a slightly higher yield than butylmagnesium iodide. clockss.org
The following table summarizes findings from various studies on the synthesis of ketoesters using Grignard reagents.
| Substrate | Grignard Reagent | Product | Yield (%) |
| Diethyl oxalate | Isobutylmagnesium chloride | Ethyl 4-methyl-2-oxovalerate | 61% tandfonline.com |
| Diethyl oxalate | n-Propylmagnesium chloride | Ethyl 2-oxovalerate | 51% tandfonline.com |
| Ethyl 2-(Pyrazol-1'-yl)-2-oxoacetate | Phenylmagnesium bromide | Ethyl benzoylformate | Not specified clockss.org |
| Ethyl 2-(Pyrazol-1'-yl)-2-oxoacetate | Butylmagnesium bromide | Ethyl 2-oxohexanoate | Not specified clockss.org |
Functional Group Interconversions Leading to this compound
Functional group interconversion is a primary strategy for synthesizing this compound from various precursors. These methods typically involve oxidation of a secondary alcohol or reduction of a suitable functional group.
Oxidation Reactions
The most direct oxidation route to this compound involves the oxidation of its corresponding secondary alcohol, ethyl 6-hydroxyheptanoate. Analogous reactions are well-established; for example, ethyl 6-hydroxyhexanoate (B1236181) can be oxidized to ethyl 6-oxohexanoate using selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Other common oxidizing agents for converting secondary alcohols to ketones include potassium permanganate (B83412) and chromium trioxide.
A specific synthesis for this compound involves the oxidation of 2-methylcyclohexanol (B165396). tandfonline.com This precursor is first obtained via the catalytic hydrogenation of o-cresol (B1677501). tandfonline.com The subsequent oxidation of 2-methylcyclohexanol yields the target ketoester. tandfonline.com
| Starting Material | Reagent(s)/Conditions | Product |
| Ethyl 6-hydroxyhexanoate | Pyridinium chlorochromate (PCC) | Ethyl 6-oxohexanoate |
| 2-Methylcyclohexanol | Oxidation | This compound tandfonline.com |
Reduction Reactions, including Catalytic Hydrogenation
Catalytic hydrogenation is a key step in a multi-step synthesis of this compound from o-cresol. tandfonline.com In this pathway, o-cresol is first reduced to 2-methylcyclohexanol via catalytic hydrogenation using a Raney nickel catalyst at high temperature (160-180°C) and pressure (130 kg/cm ²). tandfonline.com This saturated cyclic alcohol then serves as the immediate precursor for the oxidation step that forms this compound. tandfonline.com
While not a direct synthesis of this compound, the reactivity of ketoesters under reducing conditions is relevant. The catalytic transfer hydrogenation (CTH) of various alkyl x-oxoalkanoates, including those with the ketone at the 6-position, has been studied using magnesium oxide as a catalyst and secondary alcohols as hydrogen donors. researchgate.net These studies show that the keto group can be reduced to a hydroxyl group, yielding the corresponding hydroxyester. researchgate.net This demonstrates a reversible pathway and highlights the chemical properties of the target compound.
| Reaction Type | Starting Material | Catalyst/Reagents | Product |
| Catalytic Hydrogenation | o-Cresol | Raney nickel, 160-180°C, 130 kg/cm ² | 2-Methylcyclohexanol tandfonline.com |
| Catalytic Transfer Hydrogenation | Alkyl 6-oxoalkanoate | Magnesium oxide, Secondary alcohol | Alkyl 6-hydroxyalkanoate researchgate.net |
Novel and Green Synthesis Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of ketoesters and related compounds, several novel and green approaches have been explored.
Biocatalysis offers a highly selective and greener alternative to traditional chemical methods. For instance, novel reductases have been identified that can perform asymmetric reduction of ketoesters with high efficiency and excellent enantiomeric excess. researchgate.net A reductase from Candida parapsilosis was used to reduce ethyl 8-chloro-6-oxooctanoate to its corresponding (R)-hydroxy ester, a key precursor for (R)-α-lipoic acid, in a process that is more cost-effective and environmentally friendly for industrial production. researchgate.net Such enzymatic methods could potentially be adapted for the synthesis of chiral derivatives of this compound.
The use of alternative energy sources is another avenue in green chemistry. Microwave-assisted and ultrasound-assisted organic synthesis have been shown to accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds derived from ketoesters. growingscience.com These non-classical heating methods offer more efficient energy transfer compared to conventional heating. growingscience.com For example, a monowave microwave reactor and probe ultrasound equipment have been successfully used to promote such reactions. growingscience.com
Chemical Reactivity and Transformations of Ethyl 6 Oxoheptanoate
Reactivity of the Keto Functional Group
The ketone carbonyl group in Ethyl 6-oxoheptanoate (B11819090) is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and functionalization at the adjacent α-carbon positions.
The electrophilic carbon of the ketone carbonyl is susceptible to attack by nucleophiles. vulcanchem.comvulcanchem.com A significant reaction in this class is the reduction of the ketone to a secondary alcohol. Selective reduction of the keto group in the presence of the ester can be achieved using specific reducing agents. For instance, zinc borohydride (B1222165) has been shown to selectively reduce the carbonyl group of Ethyl 6-oxoheptanoate to yield Ethyl 6-hydroxyheptanoate. koreascience.kr
Organometallic reagents, such as Grignard or organolithium reagents, can also add to the ketone, forming a tertiary alcohol upon workup. These reactions provide a powerful method for carbon-carbon bond formation at the C6 position.
Table 1: Nucleophilic Addition Reactions of the Keto Group
| Reaction Type | Reagent | Product | Reference |
| Reduction | Zinc Borohydride (Zn(BH₄)₂) | Ethyl 6-hydroxyheptanoate | koreascience.kr |
| Addition | Grignard Reagents (R-MgX) | Ethyl 6-alkyl/aryl-6-hydroxyheptanoate |
The ketone functionality of this compound can participate in various condensation reactions to form larger molecules. vulcanchem.comvulcanchem.com These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen double bond. For example, it can undergo condensation with amines to form imines or with hydroxylamine (B1172632) to form oximes. vulcanchem.com
A notable intramolecular condensation reaction is the Dieckmann condensation. When treated with a base such as sodium ethoxide, this compound can undergo an intramolecular Claisen condensation between the ester α-carbon and the ketone carbonyl, leading to the formation of a cyclic β-keto ester, specifically 2-acetylcyclopentanone, after hydrolysis and decarboxylation of the initial product. chegg.comchegg.com
Table 2: Condensation Reactions of the Keto Group
| Reaction Type | Reagent/Conditions | Product | Reference |
| Intramolecular Condensation (Dieckmann) | Sodium Ethoxide (NaOEt) in Ethanol (B145695) | Cyclic β-keto ester | chegg.comchegg.com |
| Condensation | Amines (e.g., R-NH₂) | Imines | vulcanchem.com |
| Condensation | Hydroxylamine (NH₂OH) | Oximes | vulcanchem.com |
The carbon atoms adjacent to the ketone group (the α-carbons at C5 and C7) are activated and can be functionalized. The protons on these carbons are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles. While specific literature on the α-functionalization of this compound is limited, analogous reactions on similar β-oxoesters are well-documented. acs.orgmpg.de For example, deacylative condensation of related 1,3-dicarbonyl compounds with formaldehyde (B43269) can occur at the α-position. researchgate.net This suggests that reactions such as alkylation, halogenation, and acylation at the C5 position are synthetically feasible.
Reactivity of the Ester Functional Group
The ethyl ester group is the second key reactive site in the molecule. It is susceptible to reactions typical of carboxylic acid esters, such as hydrolysis, transesterification, and reduction.
The ester functionality can be readily converted to a carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base. vulcanchem.comvulcanchem.com Basic hydrolysis (saponification) using a reagent like sodium hydroxide, followed by acidic workup, yields 6-oxoheptanoic acid. koreascience.kr
Transesterification, the conversion of one ester to another, is also a common transformation. vulcanchem.com Reacting this compound with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group, which can be useful for altering the properties of the molecule. koreascience.kr
Table 3: Hydrolysis and Transesterification of the Ester Group
| Reaction Type | Reagent/Conditions | Product | Reference |
| Hydrolysis (Basic) | 1. NaOH (aq) 2. H₃O⁺ | 6-oxoheptanoic acid | vulcanchem.comkoreascience.krvulcanchem.com |
| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | Alkyl 6-oxoheptanoate | vulcanchem.comkoreascience.kr |
The ester group can be reduced to a primary alcohol. vulcanchem.comsmolecule.com This transformation typically requires stronger reducing agents than those used for the selective reduction of the ketone. Reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the ketone functionalities, which would yield heptane-1,6-diol. Selective reduction of the ester in the presence of the ketone is challenging but can sometimes be achieved with specific reagents and under carefully controlled conditions.
Bifunctional Reactivity and Chemo-selectivity
The presence of both an ester and a ketone group on the same carbon chain introduces the challenge and opportunity of chemo-selectivity. The reactivity of each functional group can be selectively targeted by choosing appropriate reagents and reaction conditions. For instance, the ketone can undergo nucleophilic addition reactions, while the ester is susceptible to hydrolysis or transesterification.
Research has shown that selective transformations are possible. For example, reduction reactions can be directed to either the ketone or the ester. The use of powerful reducing agents like lithium aluminum hydride would likely reduce both functional groups, whereas milder reagents such as sodium borohydride would preferentially reduce the ketone to a secondary alcohol, leaving the ester group intact.
Conversely, reactions can be designed to target the ester functionality. Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. While the ketone may be sensitive to certain conditions, careful control of pH and temperature can favor ester cleavage.
The bifunctional nature of similar oxo-esters is exploited in various synthetic strategies. For example, in the synthesis of more complex molecules, one functional group can be protected while the other is being transformed. This allows for a stepwise and controlled construction of the target molecule.
Cyclization and Ring-Forming Reactions
The linear structure of this compound, with functional groups at the C1 (ester) and C6 (ketone) positions, makes it a suitable precursor for intramolecular cyclization reactions to form six-membered rings. One of the most common and historically significant cyclization reactions for such 1,6-ketoesters is the Dieckmann condensation.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. While this compound is a keto-ester, the principles of intramolecular cyclization under basic conditions are analogous. Treatment of a related compound, ethyl 2,2-diisopropyl-6-oxoheptanoate, with sodium ethoxide leads to an intramolecular cyclization via a Dieckmann condensation pathway. chegg.com
In a typical Dieckmann-type reaction involving this compound, a base such as sodium ethoxide would be used to deprotonate the α-carbon of the ester (C2 position), generating an enolate. This enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone at the C6 position. This intramolecular nucleophilic acyl substitution would result in the formation of a six-membered ring, specifically a substituted cyclohexanone (B45756) derivative, with the elimination of an ethoxide molecule. The initial product would be a β-keto ester, which can exist in equilibrium with its enol form.
The efficiency and outcome of such cyclization reactions can be influenced by several factors, including the nature of the base used, the solvent, and the reaction temperature. Competing side reactions, such as intermolecular condensation, can also occur but are often minimized by using high dilution conditions which favor intramolecular processes.
Furthermore, derivatives of this compound have been utilized in other types of ring-forming reactions. For instance, mthis compound has been used in Ugi-azide reactions followed by intramolecular amide formation to create ε-lactam tetrazole scaffolds. researchgate.net This demonstrates the versatility of the 6-oxoheptanoate backbone in constructing diverse heterocyclic systems.
Below is a table summarizing a representative cyclization reaction of a related 1,6-ketoester:
Table 1: Representative Cyclization Reaction
| Reactant | Reagent | Reaction Type | Product |
|---|---|---|---|
| Ethyl 2,2-diisopropyl-6-oxoheptanoate | Sodium ethoxide | Dieckmann Condensation | Cyclized β-keto ester |
Applications of Ethyl 6 Oxoheptanoate in Organic Synthesis
Building Block for Complex Organic Molecules
Ethyl 6-oxoheptanoate's structure, with reactive sites at the ketone and ester moieties, allows it to be a foundational component for constructing more intricate molecular architectures. vulcanchem.comvulcanchem.com Its keto-ester functionality enables modular functionalization, facilitating the assembly of complex organic structures. vulcanchem.com This versatility has been demonstrated in its use to create various substituted cyclohexane (B81311) derivatives and condensed carbo- and heterocycles.
Precursor in Natural Product Synthesis
This compound and its derivatives are instrumental in the total synthesis of various natural products.
While direct use of ethyl 6-oxoheptanoate (B11819090) is not explicitly detailed, closely related synthons are crucial in the synthesis of leukotrienes, which are inflammatory mediators. For instance, (S)-5-(benzoyloxy)-6-oxohexanoic acid ethyl ester is a key intermediate in the synthesis of leukotriene B4 and A4. acs.orgacs.org The synthesis of pseudo leukotrienes has been shown to involve ketoaldehyde intermediates that are structurally analogous to derivatives of this compound. nih.gov
Intermediate in Pharmaceutical Agent Development
This compound and its analogs are significant intermediates in the creation of various pharmaceutical agents. usbio.netchemicalbook.com
The keto-ester framework of this compound and its analogs, such as ethyl 6-oxohexanoate (B1234620), is utilized in the design and synthesis of anti-cancer agents. vulcanchem.comusbio.netchemicalbook.com For example, it has been employed in the creation of curcumin (B1669340) analogs investigated as potential anti-prostate cancer agents. nih.gov Additionally, derivatives like ethyl 6-(trifluoromethylphenyl)-6-oxohexanoate have been explored for their potential as anticancer agents.
Ethyl 6-oxohexanoate, a closely related compound, is a reagent used in the synthesis of multi-acting inhibitors targeting enzymes such as histone deacetylase (HDAC), Fms-like tyrosine kinase 3 (FLT3), and Janus kinase 2 (JAK2). usbio.netchemicalbook.comacs.org The simultaneous inhibition of FLT3 and HDAC is a promising strategy for treating acute myeloid leukemia (AML). nih.govnih.gov Research has focused on developing dual inhibitors, and the structural motifs derived from keto-esters are valuable in this pursuit. acs.orgnih.gov
Ketoester intermediates are pivotal in the synthesis of α-lipoic acid, a potent antioxidant. A key precursor, ethyl 8-chloro-6-oxooctanoate, is asymmetrically reduced to ethyl (R)-8-chloro-6-hydroxyoctanoate, which is then converted to (R)-α-lipoic acid. researchgate.net This reduction can be efficiently carried out using engineered ketoreductases like CpAR2 from Candida parapsilosis. researchgate.netnih.gov
Contributions to Materials Science Precursors
This compound, a bifunctional molecule containing both a ketone and an ester group, holds potential as a valuable precursor in materials science, particularly for the synthesis of specialized polymers. While direct polymerization of this compound is not a common application, its structural features allow for its conversion into monomers suitable for creating polyesters and other polymeric materials. The presence of two reactive sites enables its modification into diols, hydroxy acids, or other difunctional monomers, which are the fundamental building blocks for step-growth polymerization.
The general principle involves the chemical modification of the ketone and ester functionalities. For instance, the ketone group can be reduced to a secondary alcohol, and the ethyl ester can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol. This would transform the initial oxo-ester into a dihydroxy-heptanoic acid or a heptane-diol, which can then be used in polycondensation reactions.
A closely related compound, ethyl 5-oxoheptanoate, is noted as a polymer precursor. vulcanchem.combiosynth.com Its structural isomerism with this compound suggests similar reactivity and potential applications. Furthermore, the derivative ethyl 6-hydroxyhexanoate (B1236181), which can be synthesized by the reduction of ethyl 6-oxohexanoate, is utilized as a monomer in the synthesis of biodegradable polyesters, such as polyhydroxyalkanoates (PHAs). This demonstrates a clear pathway from an oxo-ester to a valuable biodegradable polymer. The enzymatic copolymerization of ethyl 6-hydroxyhexanoate has been successfully demonstrated, highlighting the utility of such precursors in creating sustainable materials.
The synthesis of polyesters from difunctional monomers like diacids and diols is a well-established industrial process. ceon.rsiscientific.org By converting this compound into a suitable di-functional monomer, it can be incorporated into polyester (B1180765) chains, potentially imparting specific properties due to its seven-carbon backbone.
Table 1: Potential Monomers Derived from this compound for Polymer Synthesis
| Original Compound | Potential Monomer | Monomer Type | Relevant Polymer Class |
| This compound | 6-hydroxyheptanoic acid | Hydroxy acid | Polyesters |
| This compound | Heptane-1,6-diol | Diol | Polyesters, Polyurethanes |
| This compound | Pimelic acid (Heptanedioic acid) | Dicarboxylic acid | Polyesters, Polyamides |
This table illustrates the versatility of this compound as a starting material for various monomers. The specific properties of the resulting polymers would depend on the co-monomers used in the polymerization process.
Synthetic Biology and Metabolic Engineering Applications
The production of chemicals from renewable feedstocks using engineered microorganisms is a rapidly advancing field, and this compound represents a target molecule that could potentially be synthesized through biological routes. Metabolic engineering strategies are increasingly being developed for the production of dicarboxylic acids (DCAs), which are important platform chemicals for polymers, and these pathways could be adapted for the synthesis of oxo-esters. nih.govnih.gov
The key to the biosynthesis of this compound lies in the microbial production of a seven-carbon (C7) backbone. Pimelic acid, a C7 dicarboxylic acid, is a natural intermediate in the biotin (B1667282) biosynthesis pathway in some bacteria and has been a target for metabolic engineering. nih.govnih.gov Researchers have successfully engineered Escherichia coli to produce odd-carbon DCAs, including pimelic acid, by manipulating the biotin/fatty acid biosynthesis interface. osti.gov This involves overexpressing specific enzymes to channel metabolic flux towards the desired C7 intermediate and knocking out competing pathways. nih.govosti.gov
Furthermore, engineered yeast, such as Saccharomyces cerevisiae, has been developed for the de novo production of odd-numbered medium-chain fatty acids, including heptanoic acid (C7), from glucose. illinois.edu This demonstrates the feasibility of creating the C7 carbon chain necessary for this compound in a eukaryotic production host. illinois.edu
Once a C7 precursor like pimelic acid or heptanoic acid is produced, further enzymatic steps would be required to introduce the ketone and ethyl ester functionalities. The microbial world is a rich source of enzymes that catalyze a vast array of chemical transformations. For instance, certain bacteria are known to produce oxo-fatty acids through the oxidation of hydroxy fatty acids. nih.gov Engineered ketoreductases are also widely used in biocatalysis to stereoselectively reduce keto groups to hydroxyl groups, and the reverse reaction is also possible with appropriate enzyme and reaction engineering. researchgate.net
A potential biosynthetic pathway for this compound could involve the following conceptual stages in an engineered microorganism:
C7 Backbone Synthesis: Utilization of an engineered pathway, such as the modified biotin biosynthesis pathway, to produce pimeloyl-CoA or a related C7 intermediate. osti.gov
Functional Group Modification: A series of enzymatic steps, potentially involving reductases, dehydrogenases, and acyltransferases, to convert the C7 precursor into 6-oxoheptanoic acid.
Esterification: A final enzymatic step catalyzed by an alcohol acyltransferase (AAT) or a lipase (B570770) to esterify the 6-oxoheptanoic acid with ethanol (B145695), which could also be co-produced by the microbial host, to yield this compound.
Table 2: Key Enzyme Classes for a Potential Biosynthetic Pathway to this compound
| Biosynthetic Step | Required Enzyme Class (Example) | Function |
| C7 Chain Elongation | Fatty Acid Synthase (FAS), BioC Methyltransferase | Extends the carbon chain using malonyl-ACP. osti.gov |
| Thioester Cleavage | Acyl-ACP Thioesterase ('TesA) | Releases the fatty acid from the ACP carrier. nih.gov |
| Ketone Formation | Dehydrogenase / Monooxygenase | Oxidizes a hydroxyl group to a ketone. |
| Esterification | Alcohol Acyltransferase (AAT) | Catalyzes the formation of an ester from an acyl-CoA and an alcohol. |
The development of such a synthetic biology route would offer a sustainable alternative to the chemical synthesis of this compound and its derivatives, leveraging renewable resources like glucose. nih.gov
Explorations of Biological Activity and Pharmaceutical Relevance
Enzyme Interaction and Inhibition Studies
The presence of both an ester and a ketone functional group in ethyl 6-oxoheptanoate (B11819090) suggests its potential to interact with a variety of enzymes. Keto-esters are known to be substrates for or inhibitors of several enzyme classes. For instance, β-keto esters have been investigated for their ability to inhibit bacterial quorum sensing, a cell-to-cell communication process. This inhibition is often achieved through interaction with enzymes involved in signal molecule synthesis or reception. While ethyl 6-oxoheptanoate is a γ-keto ester, the electrophilic nature of its ketone carbonyl could facilitate interactions with nucleophilic residues in enzyme active sites, potentially leading to competitive or non-competitive inhibition.
Modulation of Biochemical Pathways
The metabolic fate of this compound and its potential to influence biochemical pathways is an area ripe for investigation. As a fatty acid derivative, it could potentially enter fatty acid metabolism pathways. The ketone group introduces a point of reactivity that could lead to various enzymatic transformations.
General research on ketone esters has shown that they can influence metabolic states, primarily through their ability to deliver ketone bodies. While this is more directly relevant to β-hydroxybutyrate esters, the metabolic breakdown of this compound could potentially feed into pathways that influence cellular energy and signaling.
Potential Therapeutic Areas (e.g., anti-cancer, anti-microbial, neuroprotective)
While direct evidence is scarce for this compound, research on closely related compounds offers clues to its potential therapeutic applications.
Anti-cancer: A significant finding is the reported anti-cancer activity of the closely related compound, mthis compound. Although the specific mechanisms of action have not been fully elucidated, this suggests that the 6-oxoheptanoate scaffold may possess cytotoxic or cytostatic properties against cancer cells. The presence of the ketone functionality in such aliphatic esters could be a key structural feature for this activity. Exogenous ketone esters, in general, have been shown to slow tumor progression in some murine cancer models by altering tumor metabolism. nih.gov
Anti-microbial: The chemical structure of this compound, a relatively small and lipophilic molecule, suggests it may possess antimicrobial properties. Fatty acid esters are known to have activity against a range of microorganisms. nih.govresearchgate.net Studies on β-keto esters have demonstrated their potential as antibacterial agents, partly through the inhibition of quorum sensing. nih.govresearchgate.net This raises the possibility that this compound could interfere with bacterial growth or virulence.
Neuroprotective: The field of neuroprotection has seen a surge of interest in the therapeutic potential of ketone bodies and their precursors. Ketogenic diets and exogenous ketone esters have been shown to have neuroprotective effects in models of neurodegenerative diseases like Alzheimer's. mdpi.comnih.govmdpi.comresearchgate.netmetagenicsinstitute.combiorxiv.org These effects are often attributed to improved brain energy metabolism and reduced oxidative stress. While the primary role of many studied ketone esters is to deliver β-hydroxybutyrate, the intrinsic properties of the ester molecule itself could also contribute to these effects.
| Potential Therapeutic Area | Supporting Evidence from Related Compounds | Potential Mechanism of Action |
|---|---|---|
| Anti-cancer | Mthis compound showed anti-cancer activity. Exogenous ketone esters can slow tumor progression. nih.gov | Induction of apoptosis, cell cycle arrest, metabolic reprogramming of cancer cells. |
| Anti-microbial | Fatty acid esters and β-keto esters exhibit antimicrobial properties. nih.govresearchgate.net | Disruption of bacterial cell membranes, inhibition of essential enzymes, interference with quorum sensing. nih.govresearchgate.net |
| Neuroprotective | Ketone esters can have neuroprotective effects in models of neurodegenerative diseases. mdpi.comnih.govmdpi.comresearchgate.netmetagenicsinstitute.combiorxiv.org | Providing an alternative energy source for the brain, reducing oxidative stress, modulating neuroinflammation. |
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Currently, there is a lack of published structure-activity relationship (SAR) studies specifically focused on derivatives of this compound. However, general principles from related classes of compounds can provide a framework for future investigations.
For any potential therapeutic activity, the following structural modifications could be explored to establish SAR:
Alkyl Chain Length: Altering the length of the carbon chain (from heptanoate to other alkanoates) could influence lipophilicity and, consequently, cell membrane permeability and target engagement.
Ester Group Modification: Replacing the ethyl group with other alkyl or aryl groups would modulate the rate of hydrolysis by esterases and could impact the compound's pharmacokinetic profile.
Position of the Ketone: Shifting the position of the oxo group along the carbon chain (e.g., to the beta or delta position) would likely have a significant impact on biological activity, as seen in the distinct properties of β-keto esters.
Substitution on the Alkyl Chain: Introducing substituents such as hydroxyl, amino, or halogen groups could create new interaction points with biological targets and alter the molecule's electronic properties.
A systematic exploration of these structural variations would be crucial to identify the key pharmacophoric features and to optimize the potency and selectivity of any observed biological effects.
Advanced Analytical Characterization and Method Development
Chromatographic Techniques for Analysis and Quantification
Chromatographic methods are indispensable for the separation and quantification of ethyl 6-oxoheptanoate (B11819090) from reaction mixtures, synthetic intermediates, and complex biological or environmental samples. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for this purpose.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like ethyl 6-oxoheptanoate. The technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.
In a typical GC-MS analysis of this compound, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. For keto esters, a non-polar or medium-polarity column is often employed. The temperature of the oven is programmed to increase gradually, allowing for the sequential elution of compounds with different volatilities.
Upon exiting the column, the separated this compound enters the mass spectrometer. Here, it is bombarded with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak, if present, confirms the molecular weight of the compound. The fragmentation pattern provides structural information. For this compound, characteristic fragments would likely arise from the cleavage of the ester group and the alkyl chain. For instance, common fragmentation patterns for esters include the loss of the alkoxy group (-OCH2CH3) and McLafferty rearrangement. libretexts.orgchemguide.co.uklibretexts.org
The following table outlines typical GC-MS parameters that could be adapted for the analysis of this compound, based on methods used for similar keto esters. rsc.orgnih.goviastate.edu
| Parameter | Typical Value/Condition |
|---|---|
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial 50-70 °C, hold for 1-2 min, ramp at 10-20 °C/min to 250-280 °C, hold for 2-5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-400 |
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For β-keto esters like this compound, reversed-phase HPLC is a common approach. chromforum.org
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of both a polar keto group and a relatively non-polar alkyl chain, the retention of this compound can be finely tuned by adjusting the composition of the mobile phase.
A significant challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to peak broadening or splitting. chromforum.org This can often be addressed by controlling the pH of the mobile phase or by increasing the column temperature to accelerate the interconversion between tautomers. chromforum.org
Detection in HPLC is typically achieved using a UV detector, as the carbonyl group in this compound exhibits UV absorbance. The following table provides a hypothetical set of HPLC conditions for the analysis of this compound.
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile or methanol |
| Flow Rate | 0.8-1.2 mL/min |
| Column Temperature | Ambient to 40 °C |
| Detection | UV at 210-220 nm or 254 nm |
| Injection Volume | 5-20 µL |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most informative methods in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the ethyl ester group (a quartet and a triplet), the protons alpha to the carbonyl groups, and the methylene (B1212753) protons of the alkyl chain. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms.
¹³C NMR: The carbon NMR spectrum would show distinct resonances for the two carbonyl carbons (ester and ketone), the carbons of the ethyl group, and the methylene carbons in the chain. The chemical shifts of the carbonyl carbons are particularly diagnostic. wiley-vch.de
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, typically in the region of 1700-1750 cm⁻¹. vscht.cz The C-O stretching of the ester would also be visible. iastate.eduresearchgate.net
The following table summarizes the expected key spectroscopic data for this compound based on general principles and data for similar compounds.
| Technique | Expected Key Signals/Bands |
|---|---|
| ¹H NMR | Triplet (CH₃ of ethyl), Quartet (CH₂ of ethyl), Signals for CH₂ groups adjacent to carbonyls, other CH₂ signals |
| ¹³C NMR | Resonances for ester C=O, ketone C=O, carbons of the ethyl group, and methylene carbons |
| IR (cm⁻¹) | Strong C=O stretch (ester) ~1735-1750, Strong C=O stretch (ketone) ~1715, C-O stretch ~1150-1250 |
Application as Calibration Standards and Reference Materials
For accurate quantification of this compound in various samples, the use of a high-purity analytical standard is essential. researchgate.net A certified reference material of this compound would be used to prepare a series of calibration standards of known concentrations. These standards are then analyzed using a validated chromatographic method (GC-MS or HPLC) to generate a calibration curve, which plots the instrument response against the concentration. The concentration of this compound in an unknown sample can then be determined by measuring its response and interpolating from the calibration curve. The linearity, accuracy, and precision of the calibration curve are critical for reliable quantitative results.
Method Development for Complex Mixture Analysis (e.g., metabolomics, lipidomics)
The analysis of this compound in complex biological matrices, such as in metabolomics or lipidomics studies, presents significant challenges due to the vast number of other components present. wpmucdn.comresearchgate.net Method development in this context focuses on achieving high selectivity and sensitivity.
Metabolomics: In metabolomics, which is the comprehensive study of small molecules in a biological system, GC-MS and LC-MS are the primary analytical platforms. nih.gov To analyze a non-endogenous compound like this compound, a targeted approach would be employed. This involves optimizing the extraction and chromatographic conditions to specifically isolate and detect the compound of interest. The use of an isotopically labeled internal standard of this compound would be highly beneficial for accurate quantification, as it can compensate for variations in sample preparation and instrument response. nottingham.ac.uk
Lipidomics: Lipidomics focuses on the global analysis of lipids in a biological system. acs.org While this compound is not a lipid itself, analytical workflows developed for lipidomics, particularly those employing reversed-phase LC-MS, could be adapted for its analysis if it were present in a lipid-rich matrix. The development of robust extraction methods, such as liquid-liquid extraction or solid-phase extraction, would be crucial to remove interfering lipids and concentrate the analyte before instrumental analysis. nih.gov The goal is to develop a method that is not only sensitive and specific but also high-throughput to accommodate the large sample sets typical of metabolomics and lipidomics studies.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
For a molecule like ethyl 6-oxoheptanoate (B11819090), DFT calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p) or M06-2x/6-311+G(d,p), to obtain an optimized molecular geometry. materialsciencejournal.orgnih.gov This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. From this optimized structure, a wealth of electronic properties can be derived. materialsciencejournal.org
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the ground state. materialsciencejournal.org For ethyl 6-oxoheptanoate, the HOMO is expected to be localized around the oxygen atoms of the carbonyl groups, which have lone pairs of electrons, while the LUMO would be centered on the electrophilic carbon atoms of these same carbonyl groups.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions correspond to positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. For this compound, the MEP map would show strong negative potentials (red) around the carbonyl oxygen atoms due to their high electronegativity and lone pairs. Conversely, positive potentials (blue) would be observed around the carbonyl carbon atoms and the acidic protons on the carbons alpha to the carbonyls.
Illustrative Quantum Chemical Data for this compound While specific experimental or calculated values for this compound are not readily available in the cited literature, the following table illustrates typical data that would be generated from a DFT calculation, based on findings for similar molecules like β-keto esters and functionalized pyran-carboxylates. materialsciencejournal.orgnih.gov
| Parameter | Illustrative Value | Significance |
|---|---|---|
| EHOMO | -7.1 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.9 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment (μ) | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions. It allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of how reactants are converted into products.
Synthesis via Claisen Condensation: A primary route for synthesizing β-keto esters like this compound is the Claisen condensation. masterorganicchemistry.com This reaction involves the base-catalyzed condensation of two ester molecules. geeksforgeeks.org Computationally, the mechanism can be modeled step-by-step:
Enolate Formation: The first step is the abstraction of an α-proton from an ester by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate ion. byjus.com Computational models can calculate the pKa of the α-protons to determine their acidity and model the transition state of the deprotonation step.
Nucleophilic Attack: The enolate then attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. geeksforgeeks.org The energy barrier for this key carbon-carbon bond-forming step can be calculated.
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group (e.g., ethoxide) to form the β-keto ester product. geeksforgeeks.org
Keto-Enol Tautomerism: this compound, as a 1,3-dicarbonyl compound, exists in equilibrium between its keto and enol tautomers. Computational methods can be used to study this equilibrium by calculating the relative thermodynamic stabilities of the two forms. researchgate.net The calculations can also model the transition state for the interconversion, which can be catalyzed by acid or base. The influence of solvent on the position of the equilibrium can be investigated by incorporating solvent models into the calculations, which can account for the stabilization of the more polar keto form in protic solvents.
Prediction of Reactivity and Selectivity
A key application of computational chemistry is the prediction of how and where a molecule will react. rsc.org For this compound, there are multiple potential sites for reaction, and computational models can predict the selectivity. ethz.ch
Electrophilic and Nucleophilic Sites: The MEP map, as discussed earlier, provides a qualitative guide to reactive sites. The negative regions around the carbonyl oxygens are sites for electrophilic attack (e.g., protonation), while the positive regions around the carbonyl carbons are sites for nucleophilic attack. Computational studies on β-keto esters show that the keto carbonyl is often more reactive toward nucleophiles than the ester carbonyl. nih.gov Local reactivity descriptors, such as Fukui functions and the condensed dual descriptor, can be calculated to provide a quantitative measure of the susceptibility of each atom to nucleophilic or electrophilic attack. nih.gov
Regioselectivity of Enolate Formation: The molecule has two sets of α-protons that can be removed by a base: those at C-5 (between the two carbonyls) and those at C-7 (adjacent only to the ketone). The protons at C-5 are significantly more acidic due to the stabilizing effect of being flanked by two electron-withdrawing carbonyl groups. Computational pKa calculations can confirm this difference in acidity.
This leads to questions of regioselectivity when forming an enolate for subsequent reactions (e.g., alkylation).
Thermodynamic Control: Under equilibrating conditions (weaker base, higher temperature), the more stable enolate will be formed preferentially. Calculations would likely show that the enolate formed by deprotonating C-5 is the thermodynamically favored product due to greater charge delocalization.
Kinetic Control: Under non-equilibrating conditions (strong, bulky base like LDA at low temperature), the kinetically favored enolate is formed by deprotonating the most accessible proton, which is often the least sterically hindered one. quimicaorganica.org Computational modeling of the transition states for proton abstraction from C-5 versus C-7 can predict which site is deprotonated faster, thus determining the kinetic product. uwindsor.ca
Molecular Dynamics Simulations of Chemical Interactions
While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions over time. nih.gov
A study on the diffusion of a similar molecule, ethyl hexanoate (B1226103), in a low-density polyethylene (B3416737) (LDPE) film provides a clear example of the application of MD simulations. mdpi.comresearchgate.net In this research, an amorphous cell of polyethylene was constructed, and ethyl hexanoate molecules were placed within it. The simulation was run for a set period (e.g., nanoseconds), and the trajectory of each molecule was tracked. researchgate.net
By analyzing the mean square displacement (MSD) of the ethyl hexanoate molecules over time, the diffusion coefficient was calculated. mdpi.com This type of simulation provides microscopic insights into how the size, shape, and chemical nature of the ester influence its movement through the polymer matrix. The study also calculated the interaction energies between the ester and the polymer chains. mdpi.com
A similar MD simulation could be designed for this compound to study its behavior in various solvents, such as water or organic solvents. researchgate.net Such a simulation would reveal:
Solvation Structure: How solvent molecules arrange themselves around the polar ketone and ester groups versus the nonpolar alkyl chain.
Conformational Dynamics: How the flexible alkyl chain of the molecule rotates and folds over time in solution.
Intermolecular Interactions: The strength and lifetime of hydrogen bonds or other non-covalent interactions between this compound and solvent molecules or other solutes. mdpi.com These simulations are particularly useful for understanding properties like solubility, partitioning, and how the molecule might interact with a surface or the active site of an enzyme. emerginginvestigators.org
Future Research Trajectories
Development of Enantioselective Syntheses
The synthesis of specific stereoisomers of chiral molecules is crucial in the development of pharmaceuticals and other bioactive compounds. For derivatives of ethyl 6-oxoheptanoate (B11819090), achieving high enantioselectivity is a key research goal. Chemoenzymatic methods, which combine chemical and enzymatic steps, have shown promise in the synthesis of chiral keto esters. consensus.appresearchgate.net These approaches often utilize enzymes like ketoreductases for the stereoselective reduction of prochiral ketones, yielding chiral hydroxy esters that are valuable synthetic intermediates. rsc.orgacs.org
Future research will likely focus on:
Discovery and Engineering of Novel Enzymes: Identifying or engineering enzymes with high activity and stereoselectivity for the specific reduction of the ketone group in ethyl 6-oxoheptanoate or related precursors. rsc.org
Optimization of Biocatalytic Processes: Developing efficient whole-cell or isolated enzyme systems for the asymmetric synthesis of chiral derivatives, potentially leading to more industrially viable processes.
Stereodivergent Catalysis: Exploring catalytic systems, such as those employing nickel and copper, that can selectively produce different stereoisomers from the same starting material, offering greater synthetic flexibility. researchgate.net
Exploration of Novel Reaction Pathways
Beyond enantioselective methods, the development of new and efficient synthetic routes to this compound and its analogs remains a significant area of interest. Traditional methods for synthesizing related keto esters include the ozonolytic cleavage of cycloalkenes and the condensation of malonic esters with acyl chlorides. orgsyn.orgresearchgate.net
Future research is expected to explore:
Catalytic Asymmetric Conjugate Additions: Investigating the use of chiral catalysts, such as N,N'-dioxide/scandium(III) complexes, to facilitate the conjugate addition of nucleophiles to α,β-unsaturated precursors, a powerful method for constructing chiral molecules. nih.gov
Flow Chemistry and Microreactor Technology: Utilizing continuous flow systems to improve reaction efficiency, safety, and scalability for the synthesis of this compound and its derivatives.
Photoredox Catalysis: Harnessing the power of light to drive novel chemical transformations, potentially enabling new bond formations and functional group interconversions under mild conditions.
Expansion into Emerging Therapeutic Modalities
While direct therapeutic applications of this compound are not established, its structural motifs are present in or can be used to synthesize molecules with potential biological activity. For instance, cyclohexene (B86901) derivatives synthesized from related starting materials have shown inhibitory effects on the production of inflammatory mediators, suggesting potential applications in treating conditions like sepsis. acs.org
Future research in this area may involve:
Targeted Protein Degradation (TPD): Designing and synthesizing molecules derived from this compound that can act as proteolysis-targeting chimeras (PROTACs) or molecular glues to selectively degrade disease-causing proteins. ascpt.org
Fragment-Based Drug Discovery: Using this compound or its fragments as starting points for the discovery of new lead compounds that can be optimized into potent and selective drugs.
Development of Novel Bioconjugates: Incorporating derivatives of this compound into larger biomolecules, such as antibody-drug conjugates (ADCs), to deliver cytotoxic agents specifically to cancer cells.
Sustainable and Eco-friendly Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic processes in the chemical and pharmaceutical industries. researchgate.netdntb.gov.ua For the synthesis of this compound and related compounds, there is a growing emphasis on developing more sustainable and environmentally benign methods.
Future research directions include:
Biocatalysis in Green Solvents: Employing enzymes in aqueous media or other environmentally friendly solvents to reduce the reliance on volatile organic compounds. researchgate.net
Use of Renewable Feedstocks: Investigating the synthesis of this compound from renewable resources, such as biomass-derived platform chemicals.
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. A patent for the synthesis of a related compound, ethyl 6-chloro-6-oxohexanoate, highlights efforts to create processes with high reaction yields and less waste. google.com
Integrated Omics Approaches in Biological Studies
To fully understand the biological effects and potential therapeutic applications of this compound derivatives, modern systems biology approaches will be indispensable. Integrated omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular mechanisms of action.
Future research may utilize:
Metabolomics: To study the metabolic fate of this compound derivatives and their impact on cellular metabolic pathways.
Proteomics: To identify the protein targets of bioactive derivatives and understand their effects on cellular signaling networks.
Transcriptomics: To analyze changes in gene expression profiles in response to treatment with these compounds, providing insights into their broader biological effects.
Quantitative Systems Pharmacology (QSP): Developing computational models that integrate omics data with pharmacokinetic and pharmacodynamic information to predict the in vivo behavior of new therapeutic agents. ascpt.org
Q & A
Q. What are the established synthetic routes for ethyl 6-oxoheptanoate, and how can reaction yields be optimized?
this compound is typically synthesized via esterification of 6-oxoheptanoic acid or through catalytic hydrogen transfer reactions. For example, MgO-catalyzed transfer hydrogenation of ketoesters with secondary alcohols (e.g., 2-octanol) can yield derivatives. Optimization involves adjusting the donor/acceptor molar ratio (e.g., increasing from 8:1 to 16:1 improved yields from 7% to 35%) and reaction temperature (e.g., 451 K favored hydrogenation over transalcoholysis). Characterization via GC-MS and NMR ensures structural fidelity .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Gas chromatography-mass spectrometry (GC-MS) is ideal for volatile derivatives, as demonstrated in metabolite profiling of plant extracts . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural identity, while high-resolution mass spectrometry (HR-MS) validates molecular formulas. For purity assessment, HPLC with UV detection is recommended, especially when evaluating intermediates in multi-step syntheses .
Q. How can this compound serve as a precursor in functionalized compound synthesis?
The ketone and ester moieties enable diverse functionalization. Reduction with NaBH₄ or LiAlH₄ yields hydroxy derivatives, while nucleophilic substitution with amines or alcohols under basic conditions produces amides or transesterified products. For instance, ethyl 6-(1-naphthyl)-6-oxohexanoate was synthesized via substitution, with oxidation yielding carboxylic acid derivatives .
Advanced Research Questions
Q. How do reaction conditions influence selectivity between transalcoholysis and hydrogenation in this compound transformations?
Temperature and donor alcohol choice critically affect pathway dominance. At 451 K, transfer hydrogenation of ethyl benzoylformate derivatives yielded 50% mandelate products, while lower temperatures (e.g., 423 K) favored transalcoholysis. Secondary alcohols like 2-octanol enhance hydrogenation efficiency due to steric and electronic effects .
Q. What strategies resolve contradictory yield data in this compound catalytic studies?
Contradictions often arise from variations in catalyst activation, substrate purity, or reaction monitoring intervals. Systematic controls—such as pre-treating MgO catalysts at 773 K to remove surface carbonates—improve reproducibility. Parallel experiments with standardized donor alcohols (e.g., 2-undecanol vs. 2-octanol) clarify solvent and steric effects .
Q. What in vitro models are appropriate for evaluating the bioactivity of this compound derivatives?
HepG2 cell lines are effective for assessing hypoglycemic activity via glucose consumption assays. Derivatives dissolved in DMSO (≤0.1% v/v) should be tested at non-cytotoxic concentrations, with metformin as a positive control. Nuclear magnetic resonance (NMR) and HR-MS confirm compound integrity post-synthesis .
Q. How does steric hindrance impact nucleophilic substitution reactions of this compound?
Bulky substituents near the carbonyl group (e.g., naphthyl groups) reduce nucleophile accessibility. Polar aprotic solvents (e.g., DMF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) mitigate steric effects. For example, ethyl 6-(1-naphthyl)-6-oxohexanoate required prolonged reaction times under reflux to achieve substitution .
Data Contradiction and Validation
Q. How can conflicting spectral data for this compound derivatives be reconciled?
Cross-validate using complementary techniques: GC-MS for volatile intermediates, NMR for stereochemical details, and X-ray crystallography for absolute configuration. For instance, mthis compound in Citrullus colocynthis was confirmed via GC-MS retention indices and fragmentation patterns .
Q. What methodologies ensure reproducibility in multi-step syntheses involving this compound?
Document reaction parameters rigorously: temperature (±1 K), solvent purity (HPLC-grade), and catalyst pre-treatment. For example, MgO catalysts calcined at 773 K showed consistent activity in transfer hydrogenation, while lower calcination temperatures led to variable yields .
Methodological Best Practices
Q. What protocols minimize side reactions during this compound reduction?
Use controlled stoichiometry of reducing agents (e.g., 1.1 equivalents of NaBH₄) and low temperatures (0–5°C) to prevent over-reduction. Quench reactions with acidic methanol to stabilize hydroxy intermediates. Purity is confirmed via thin-layer chromatography (TLC) and column chromatography .
Q. How should researchers design kinetic studies for this compound reactions?
Employ in situ monitoring (e.g., FTIR for carbonyl group disappearance) and aliquot sampling at fixed intervals. For catalytic reactions, pseudo-first-order conditions (excess donor alcohol) simplify rate calculations. Data fitting with Arrhenius plots elucidates activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
